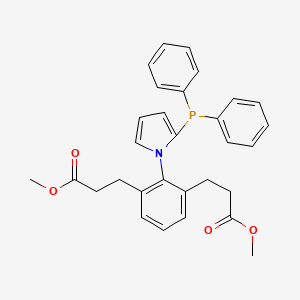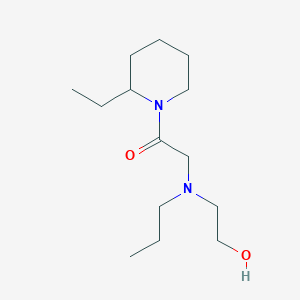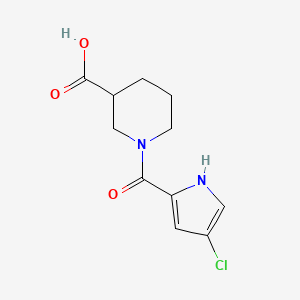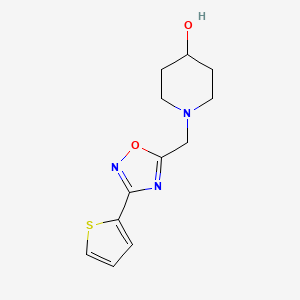![molecular formula C41H30N6O4 B14916286 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)
4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxybenzylidene)amino]benzenesulfonamide
- 2-(2-Hydroxybenzylideneamino)phenol
- 4-[(2-Hydroxybenzylidene)amino]benzoic acid
Uniqueness
4-[(2-Hydroxybenzylidene)amino]-N-{4-[6-({4-[(2-hydroxybenzylidene)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its ability to form stable metal complexes and exhibit significant biological activity sets it apart from other similar compounds.
Properties
Molecular Formula |
C41H30N6O4 |
|---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]-N-[4-[6-[[4-[(2-hydroxyphenyl)methylideneamino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C41H30N6O4/c48-37-7-3-1-5-29(37)24-42-31-15-11-27(12-16-31)40(50)44-33-19-9-26(10-20-33)39-46-35-22-21-34(23-36(35)47-39)45-41(51)28-13-17-32(18-14-28)43-25-30-6-2-4-8-38(30)49/h1-25,48-49H,(H,44,50)(H,45,51)(H,46,47) |
InChI Key |
XDDZWSRKPABJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C6=CC=C(C=C6)N=CC7=CC=CC=C7O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B14916241.png)



![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)





